molecular formula C12H10N2O2S B15038627 N'-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide

N'-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B15038627
M. Wt: 246.29 g/mol
InChI Key: AHGCRIGEGMISDY-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure includes:

  • Dissolving 4-hydroxybenzaldehyde and 2-thiophenecarbohydrazide in ethanol.
  • Heating the mixture under reflux for several hours.
  • Cooling the reaction mixture to room temperature.
  • Filtering and washing the precipitated product with cold ethanol.
  • Drying the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for N’-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The hydroxyl group and thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N’-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: The compound exhibits antimicrobial and antioxidant activities, making it a candidate for developing new pharmaceuticals.

    Industry: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with various molecular targets. The hydrazone linkage and thiophene ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit specific enzymes by forming stable complexes, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one: Similar in structure but contains a thioxothiazolidinone ring instead of a thiophene ring.

    N’-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N’-(4-hydroxybenzylidene)-2-thiophenecarbohydrazide is unique due to its specific combination of a hydrazone linkage and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C12H10N2O2S/c15-10-5-3-9(4-6-10)8-13-14-12(16)11-2-1-7-17-11/h1-8,15H,(H,14,16)/b13-8+

InChI Key

AHGCRIGEGMISDY-MDWZMJQESA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O

Canonical SMILES

C1=CSC(=C1)C(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.